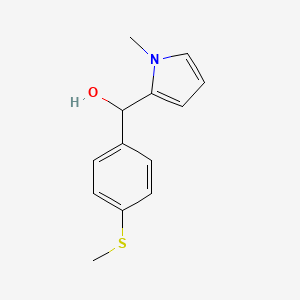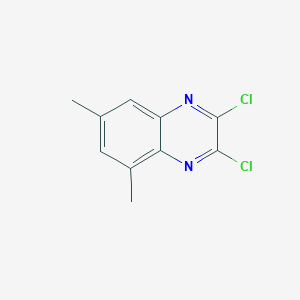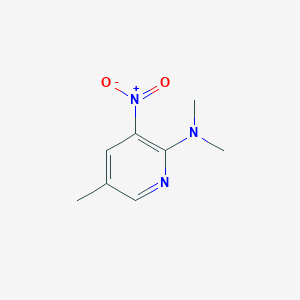
N,N,5-Trimethyl-3-nitro-2-pyridinamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N,5-Trimethyl-3-nitro-2-pyridinamine is a chemical compound belonging to the pyridine family Pyridine derivatives are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N,5-Trimethyl-3-nitro-2-pyridinamine typically involves nitration and methylation reactions. One common method is the nitration of 2-pyridinamine followed by methylation at the nitrogen and carbon positions. The reaction conditions often include the use of nitric acid and methylating agents such as methyl iodide under controlled temperatures and pH levels .
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process. Safety measures are crucial due to the involvement of reactive nitrating agents.
Analyse Chemischer Reaktionen
Types of Reactions
N,N,5-Trimethyl-3-nitro-2-pyridinamine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The methyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Halogenating agents, nucleophiles.
Major Products Formed
Reduction: N,N,5-Trimethyl-2-pyridinamine.
Substitution: Various substituted pyridinamine derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
N,N,5-Trimethyl-3-nitro-2-pyridinamine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of advanced materials and catalysts.
Wirkmechanismus
The compound exerts its effects through interactions with specific molecular targets. For instance, its nitro group can participate in redox reactions, influencing cellular processes. The methyl groups may enhance its binding affinity to certain enzymes or receptors, modulating their activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N,N,4-Trimethyl-3-nitro-2-pyridinamine
- N-Methyl-3-nitro-2-pyridinamine
Uniqueness
N,N,5-Trimethyl-3-nitro-2-pyridinamine is unique due to its specific substitution pattern, which can influence its reactivity and binding properties. This makes it a valuable compound for targeted applications in various fields .
Eigenschaften
CAS-Nummer |
21901-26-8 |
|---|---|
Molekularformel |
C8H11N3O2 |
Molekulargewicht |
181.19 g/mol |
IUPAC-Name |
N,N,5-trimethyl-3-nitropyridin-2-amine |
InChI |
InChI=1S/C8H11N3O2/c1-6-4-7(11(12)13)8(9-5-6)10(2)3/h4-5H,1-3H3 |
InChI-Schlüssel |
QPHOKLZMTXYJKN-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(N=C1)N(C)C)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


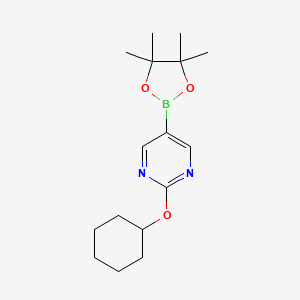
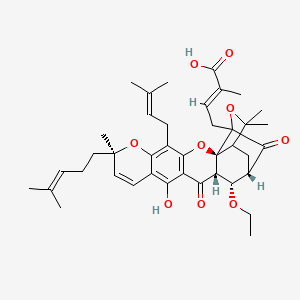
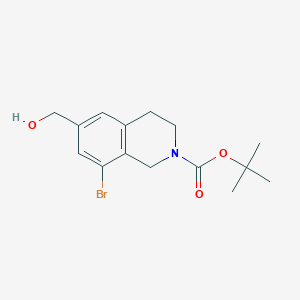
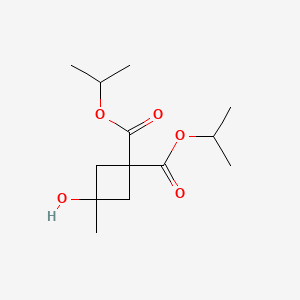
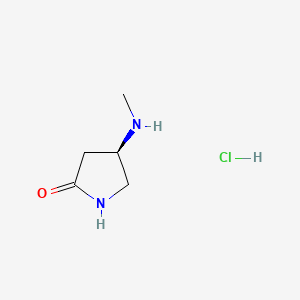
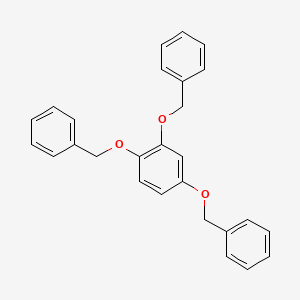
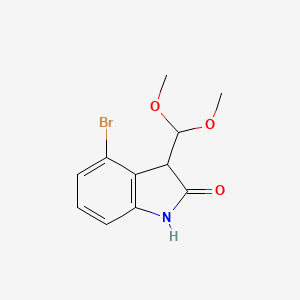

![Ethyl [(3-phenylpropyl)carbamoyl]formate](/img/structure/B13913519.png)
![[4-(Iodomethyl)-2-oxabicyclo[2.1.1]hexan-1-YL]methanol](/img/structure/B13913523.png)
